![molecular formula C11H8F2N4O4S B2798859 5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine CAS No. 2418728-15-9](/img/structure/B2798859.png)
5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine
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Description
5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine, also known as FdUMP , is a pyrimidine analog. It is formed in vivo from 5-fluorouracil (5-FU) and 5-fluorodeoxyuridine . FdUMP plays a crucial role as a suicide inhibitor of thymidylate synthase (TS) . By inhibiting deoxynucleotide biosynthesis, FdUMP effectively halts the rapid proliferation of fast-growing tumors. Consequently, it is widely used in cancer treatment .
Molecular Structure Analysis
The molecular structure of 5-FdUMP consists of a pyrimidine base attached to a sugar. Specifically, it is a deoxyuridine analog with a fluorine substitution at the 5-position. The chemical formula is C9H11FN2O8P . The molecule’s key feature is its ability to inhibit thymidylate synthase, a critical enzyme in nucleotide biosynthesis .
Chemical Reactions Analysis
The primary mechanism of action for 5-FdUMP involves inhibiting thymidylate synthase. By binding to this enzyme, it disrupts the synthesis of thymidine, an essential precursor for DNA replication. This inhibition leads to an imbalance in nucleotide pools, ultimately halting DNA synthesis and impairing tumor growth .
Physical And Chemical Properties Analysis
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4O4S/c1-17(11-15-4-8(12)5-16-11)10(18)7-2-9(6-14-3-7)21-22(13,19)20/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSIBUBLPUEMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(C=N1)F)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine |
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